molecular formula C8H12N2O B13617085 (S)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol

(S)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13617085
M. Wt: 152.19 g/mol
InChI Key: HEYQIHJYSPCZLT-MRVPVSSYSA-N
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Description

(2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an aminoethanol side chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Functional Group Introduction:

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethanol side chain can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol: Unique due to its specific substitution pattern and chiral center.

    (2S)-2-amino-2-(3-methylpyridin-4-yl)ethan-1-ol: Similar structure but different substitution pattern.

    (2S)-2-amino-2-(4-ethylpyridin-3-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of (2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol lies in its specific substitution pattern and chiral center, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2S)-2-amino-2-(4-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-10-4-7(6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m1/s1

InChI Key

HEYQIHJYSPCZLT-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=NC=C1)[C@@H](CO)N

Canonical SMILES

CC1=C(C=NC=C1)C(CO)N

Origin of Product

United States

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